molecular formula C16H23N3O3 B2955832 (R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate CAS No. 1286208-72-7

(R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate

Cat. No. B2955832
CAS RN: 1286208-72-7
M. Wt: 305.378
InChI Key: YORIYSJOICNDHG-CYBMUJFWSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis of Nociceptin Antagonists

(R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate serves as a useful intermediate in the synthesis of nociceptin antagonists. An efficient and practical asymmetric synthesis method for this compound has been developed, proving applicable for large-scale operations and resulting in high enantiomeric purity (H. Jona et al., 2009).

Biological Evaluation in Pharmaceutical Chemistry

The compound has been synthesized and characterized through various spectroscopic techniques. Its structure was confirmed by X-ray diffraction data, and it exhibited moderate anthelmintic activity, demonstrating its potential applications in pharmaceutical chemistry (C. Sanjeevarayappa et al., 2015).

Intermediate for Biologically Active Compounds

It is an important intermediate in the synthesis of biologically active compounds such as crizotinib, a medication used to treat non-small cell lung cancer. The synthesis process involves several steps and confirms the structure by MS and NMR spectrum (D. Kong et al., 2016).

Synthesis of Trans-Piperidinedicarboxylic Acid Derivatives

This compound plays a role in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. These derivatives have potential applications in pharmaceuticals (C. Xue et al., 2002).

Synthesis of Vandetanib Intermediate

The compound serves as a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of thyroid cancer. The synthesis route has been optimized, indicating potential for large-scale production (Min Wang et al., 2015).

Synthesis of Biologically Active Benzimidazole Compounds

It has been utilized in the synthesis of biologically active benzimidazole compounds, further showcasing its versatility in pharmaceutical applications (Liu Ya-hu, 2010).

Synthesis of Enantiopure Amino Acids

The compound has applications in the synthesis of enantiopure amino acids, highlighting its importance in the creation of pharmaceutical agents (J. Marin et al., 2004).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthetic methods and biological activities of piperidine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

tert-butyl (3R)-3-(pyridine-3-carbonylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-9-5-7-13(11-19)18-14(20)12-6-4-8-17-10-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,18,20)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORIYSJOICNDHG-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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